N-hexacosanoylsphingosine
N-hexacosanoylsphingosine
N-hexacosanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as hexacosanoyl. It has a role as a mouse metabolite. It is a N-acylsphingosine and a N-(very-long-chain fatty acyl)-sphingoid base. It derives from a hexacosanoic acid.
Cer(D18:1/26:0), also known as C26 cer or ceramide, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid. Thus, cer(D18:1/26:0) is considered to be a ceramide lipid molecule. Cer(D18:1/26:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/26:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/26:0) can be found anywhere throughout the human cell, such as in intracellular membrane, myelin sheath, mitochondria, and cytoplasm. Cer(D18:1/26:0) can be biosynthesized from hexacosanoic acid.
Cer(D18:1/26:0), also known as C26 cer or ceramide, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid. Thus, cer(D18:1/26:0) is considered to be a ceramide lipid molecule. Cer(D18:1/26:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/26:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/26:0) can be found anywhere throughout the human cell, such as in intracellular membrane, myelin sheath, mitochondria, and cytoplasm. Cer(D18:1/26:0) can be biosynthesized from hexacosanoic acid.
Brand Name:
Vulcanchem
CAS No.:
121459-09-4
VCID:
VC21125698
InChI:
InChI=1S/C44H87NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h37,39,42-43,46-47H,3-36,38,40-41H2,1-2H3,(H,45,48)/b39-37+/t42-,43+/m0/s1
SMILES:
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Molecular Formula:
C44H87NO3
Molecular Weight:
678.2 g/mol
N-hexacosanoylsphingosine
CAS No.: 121459-09-4
Cat. No.: VC21125698
Molecular Formula: C44H87NO3
Molecular Weight: 678.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-hexacosanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as hexacosanoyl. It has a role as a mouse metabolite. It is a N-acylsphingosine and a N-(very-long-chain fatty acyl)-sphingoid base. It derives from a hexacosanoic acid. Cer(D18:1/26:0), also known as C26 cer or ceramide, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid. Thus, cer(D18:1/26:0) is considered to be a ceramide lipid molecule. Cer(D18:1/26:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/26:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/26:0) can be found anywhere throughout the human cell, such as in intracellular membrane, myelin sheath, mitochondria, and cytoplasm. Cer(D18:1/26:0) can be biosynthesized from hexacosanoic acid. |
|---|---|
| CAS No. | 121459-09-4 |
| Molecular Formula | C44H87NO3 |
| Molecular Weight | 678.2 g/mol |
| IUPAC Name | N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexacosanamide |
| Standard InChI | InChI=1S/C44H87NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h37,39,42-43,46-47H,3-36,38,40-41H2,1-2H3,(H,45,48)/b39-37+/t42-,43+/m0/s1 |
| Standard InChI Key | CJROVRTUSFQVMR-GVOPMEMSSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
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